N-(2-氧代四氢呋喃-3-基)苯甲酰胺

描述

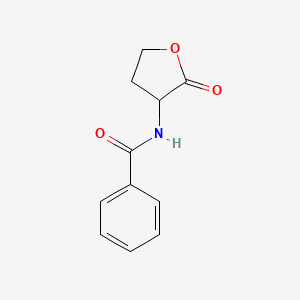

N-(2-Oxotetrahydrofuran-3-yl)benzamide is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a specialty product often used in proteomics research . The compound features a benzamide group attached to a tetrahydrofuran ring, which is oxidized at the 2-position.

科学研究应用

Biological Activities

-

Enzyme Inhibition :

N-(2-Oxotetrahydrofuran-3-yl)benzamide has been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes. A study highlighted its role as a non-competitive inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is significant in the context of pain and inflammation management . -

Structure-Activity Relationship (SAR) :

Research has focused on the SAR of compounds related to N-(2-Oxotetrahydrofuran-3-yl)benzamide to optimize their efficacy as enzyme inhibitors. Modifications to the β-lactone ring and amide side chain have been explored, revealing that an intact β-lactone is crucial for maintaining inhibitory activity against NAAA .

Case Study 1: Inhibition of NAAA

A series of β-lactone derivatives were synthesized based on the structure of N-(2-Oxotetrahydrofuran-3-yl)benzamide. These derivatives were tested for their ability to inhibit recombinant rat NAAA. The results indicated that specific structural modifications enhanced potency, making these compounds promising candidates for further development as anti-inflammatory agents .

Case Study 2: Potential Drug Development

In another study, N-(2-Oxotetrahydrofuran-3-yl)benzamide was evaluated for its potential as a lead compound in drug development. Its ability to modulate enzyme activity suggests it could serve as a scaffold for creating new therapeutics aimed at treating conditions associated with dysregulated enzyme function.

Data Table: Summary of Biological Activities

作用机制

Target of Action

The primary target of N-(2-Oxotetrahydrofuran-3-yl)benzamide is the Regulatory protein SdiA . This protein plays a crucial role in the regulation of cell division .

Mode of Action

N-(2-Oxotetrahydrofuran-3-yl)benzamide interacts with its target, the Regulatory protein SdiA, to activate cell division . It does this by specifically increasing transcription from one of the two promoters that lie immediately upstream of the ftsQAZ gene cluster .

Biochemical Pathways

The biochemical pathway affected by N-(2-Oxotetrahydrofuran-3-yl)benzamide is the cell division pathway . By interacting with the Regulatory protein SdiA, it influences the transcription of the ftsQAZ gene cluster, which is essential for cell division .

Result of Action

The molecular and cellular effects of N-(2-Oxotetrahydrofuran-3-yl)benzamide’s action result in the activation of cell division . This is achieved through the increased transcription of the ftsQAZ gene cluster, leading to the proliferation of cells .

准备方法

The synthesis of N-(2-Oxotetrahydrofuran-3-yl)benzamide typically involves the reaction of benzoyl chloride with 3-hydroxytetrahydrofuran in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

N-(2-Oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

相似化合物的比较

N-(2-Oxotetrahydrofuran-3-yl)benzamide can be compared to other benzamide derivatives and tetrahydrofuran-containing compounds. Similar compounds include:

N-(2-Oxotetrahydrofuran-3-yl)octanamide: This compound shares the tetrahydrofuran ring but has an octanamide group instead of a benzamide group.

Benzamide: A simpler structure without the tetrahydrofuran ring, used in various chemical and pharmaceutical applications.

生物活性

N-(2-Oxotetrahydrofuran-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and interactions with lipid metabolism pathways. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-(2-Oxotetrahydrofuran-3-yl)benzamide is characterized by a benzamide moiety linked to a tetrahydrofuran ring with a ketone functional group. Its molecular formula is C₁₁H₁₁NO₃, and its structural features include:

- Benzamide Group : Provides a site for interaction with biological targets.

- Tetrahydrofuran Ring : Contributes to the compound's three-dimensional conformation, influencing its reactivity and biological activity.

- Oxo Group : Enhances the compound's ability to participate in various chemical interactions.

Research indicates that N-(2-Oxotetrahydrofuran-3-yl)benzamide primarily acts as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA) , which plays a significant role in lipid metabolism and endocannabinoid signaling. Inhibition of NAAA can lead to increased levels of endocannabinoids, potentially enhancing analgesic effects and providing therapeutic benefits in pain management .

Enzyme Inhibition

The compound's mechanism involves:

- Competitive Inhibition : N-(2-Oxotetrahydrofuran-3-yl)benzamide competes with natural substrates for binding to the active site of NAAA.

- Impact on Lipid Metabolism : By inhibiting NAAA, the compound may alter lipid signaling pathways, which are crucial in various physiological processes including pain perception and inflammation .

Research Findings

Several studies have explored the biological activity of N-(2-Oxotetrahydrofuran-3-yl)benzamide:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits NAAA activity in cell cultures. The IC50 values indicate a significant potency in blocking this enzyme, suggesting its potential as a therapeutic agent for conditions related to dysregulated endocannabinoid levels .

- In Vivo Studies : Animal models have shown that administration of N-(2-Oxotetrahydrofuran-3-yl)benzamide leads to increased endocannabinoid levels, correlating with reduced pain responses. These findings highlight its potential application in pain management therapies .

Case Study 1: Pain Management

A study published in Journal of Medicinal Chemistry evaluated the analgesic properties of N-(2-Oxotetrahydrofuran-3-yl)benzamide in rodent models. The results indicated that treatment with the compound resulted in a statistically significant decrease in pain behavior compared to controls, supporting its role as an effective analgesic through NAAA inhibition.

Case Study 2: Lipid Metabolism Disorders

Another investigation focused on the effects of N-(2-Oxotetrahydrofuran-3-yl)benzamide on lipid metabolism disorders. The findings suggested that this compound could modulate lipid profiles favorably, indicating potential therapeutic applications for metabolic syndromes .

Comparative Analysis

To better understand the uniqueness of N-(2-Oxotetrahydrofuran-3-yl)benzamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(Tetrahydrofuran-3-yl)benzamide | Tetrahydrofuran without oxo group | Lacks ketone functionality |

| N-(2-Oxotetrahydropyran-3-yl)benzamide | Pyran ring instead of tetrahydrofuran | Different ring structure alters reactivity |

| 4-Aminobenzamide | Simple benzamide structure | Lacks tetrahydrofuran moiety |

| 2-Oxo-4-phenyltetrahydrofuran | Contains phenyl group but different groups | Varies in substituent position |

This table illustrates how the unique combination of functional groups in N-(2-Oxotetrahydrofuran-3-yl)benzamide contributes to its specific biological activities compared to similar compounds.

属性

IUPAC Name |

N-(2-oxooxolan-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNZJKFFMPFZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281327 | |

| Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-48-7 | |

| Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(tetrahydro-oxo-3-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。